molecular formula C19H13Cl2NO6S2 B3729622 3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid

3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid

Cat. No. B3729622
M. Wt: 486.3 g/mol
InChI Key: PGSZBVJFFYBJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid, also known as CB-30865, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid involves the inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and ion transport. By inhibiting these enzymes, 3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid disrupts the pH regulation and ion transport in cancer cells, leading to their death. Additionally, 3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by disrupting the pH regulation and ion transport. 3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its anti-inflammatory effects. Additionally, 3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid has been shown to have a neuroprotective effect by reducing the oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid is its high potency and specificity for carbonic anhydrase enzymes, making it a promising candidate for cancer therapy. Additionally, 3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid has shown low toxicity in preclinical studies, indicating its safety profile. However, one of the limitations of 3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid has shown promising results in preclinical studies, and several future directions can be explored to further understand its therapeutic potential. One of the future directions is to optimize the synthesis method of 3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid to improve its solubility and bioavailability. Additionally, further studies can be conducted to investigate the efficacy of 3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid in combination with other anticancer agents. Moreover, the potential of 3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid in other diseases such as neurodegenerative disorders and metabolic diseases can also be explored.
Conclusion:
In conclusion, 3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid is a promising chemical compound that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of carbonic anhydrase enzymes and the NF-κB signaling pathway, leading to its anti-cancer and anti-inflammatory effects. While 3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid has shown several advantages, such as high potency and specificity, its limitations such as poor solubility need to be addressed. Future research can further explore the potential of 3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid in various diseases and optimize its therapeutic efficacy.

Scientific Research Applications

3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of several enzymes such as carbonic anhydrase IX and XII, which are overexpressed in cancer cells and play a crucial role in tumor growth and metastasis. 3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

3-[[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO6S2/c20-13-4-6-15(7-5-13)29(25,26)16-8-9-17(21)18(11-16)30(27,28)22-14-3-1-2-12(10-14)19(23)24/h1-11,22H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSZBVJFFYBJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-Chloro-5-(4-chlorophenyl)sulfonylphenyl]sulfonylamino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[({2-chloro-5-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid

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